![molecular formula C14H13NO B1463289 2-(2-Methylbenzoyl)-4-methylpyridine CAS No. 1187165-12-3](/img/structure/B1463289.png)
2-(2-Methylbenzoyl)-4-methylpyridine
Overview
Description
Scientific Research Applications
Supramolecular Chemistry and Crystal Engineering
Research on proton-transfer complexes assembled from pyridine derivatives with various aromatic carboxylic acids highlights the significance of supramolecular heterosynthons in the development of crystal engineering. These studies reveal how non-covalent interactions, such as hydrogen bonding, play crucial roles in forming supramolecular architectures with potential applications in designing novel materials with specific properties (Khalib et al., 2014).
Crystal Structure Prediction and Analysis
Efforts in crystal structure prediction (CSP) using a supramolecular synthon approach indicate the potential of computational methods to predict the arrangement of molecules in solid states. This is particularly relevant for designing co-crystals with desired physical and chemical properties, showcasing the interplay between theoretical and experimental techniques in materials science (Thakur & Desiraju, 2008).
Catalysis and Chemical Reactions
Studies on the role of pyridine derivatives in catalysis, specifically in the hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes, demonstrate their influence on catalytic efficiency and selectivity. These insights are crucial for developing more effective catalysts for environmental and industrial applications, such as refining fossil fuels (Egorova & Prins, 2006).
Materials Science
The synthesis and characterization of coordination polymers and complexes with pyridine derivatives underline the versatility of these compounds in forming diverse structural motifs. These studies contribute to the development of functional materials with potential applications in electronics, photonics, and catalysis (Pedireddi & Varughese, 2004).
Electrochemistry
Investigations into the electrochemical properties of complexes formed from pyridine derivatives offer insights into their potential applications in designing new electroactive materials. These could be utilized in sensors, batteries, and other electronic devices, highlighting the intersection of chemistry and electronic engineering (Li et al., 2006).
Safety And Hazards
properties
IUPAC Name |
(2-methylphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-7-8-15-13(9-10)14(16)12-6-4-3-5-11(12)2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBYXBQZFAXHPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylbenzoyl)-4-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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